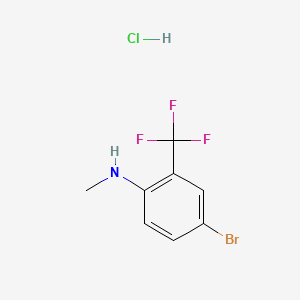

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Description

BenchChem offers high-quality 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAIXVCTVBCALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681961 | |

| Record name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-44-2 | |

| Record name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Abstract

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a halogenated and N-alkylated aniline derivative of significant interest as a building block in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. The strategic incorporation of bromine, a trifluoromethyl group, and a methylamino group imparts unique electronic and lipophilic characteristics, making it a versatile intermediate. This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt. While publicly available experimental data for this specific salt is limited, this document consolidates known structural information and presents robust, field-proven experimental protocols for the systematic determination of its critical properties, including melting point, solubility, and pKa. This guide is intended for researchers, chemists, and formulation scientists to facilitate the effective use of this compound in drug discovery and development workflows.

Introduction: The Strategic Value of Halogenated Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry. The introduction of specific substituents onto the aniline ring is a key strategy for modulating a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Halogenation, particularly bromination, and the incorporation of trifluoromethyl (-CF3) groups are two of the most powerful tactics in this regard.

-

Bromine acts as a lipophilic, polarizable substituent that can engage in halogen bonding, a non-covalent interaction increasingly recognized for its role in ligand-protein binding.[1]

-

The Trifluoromethyl Group is a strong electron-withdrawing group and a bioisostere of a methyl group, but with significantly increased lipophilicity and metabolic stability. It can drastically alter the pKa of nearby functional groups and improve cell membrane permeability.

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride combines these features, positioning it as a valuable precursor for complex molecules where fine-tuning of these properties is essential.[2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for successful development. These properties govern everything from reaction kinetics and purification efficiency to formulation, bioavailability, and stability of the final product.

Core Compound Identification and Properties

Precise identification is the first step in any scientific investigation. The fundamental structural and computed properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride are summarized below.

Structural and Chemical Identifiers

The compound is the hydrochloride salt of the N-methylated aniline derivative, which enhances its stability and can improve its handling characteristics and aqueous solubility compared to the free base.

| Property | Value | Source |

| IUPAC Name | 4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | [3] |

| CAS Registry Number | 1215206-44-2 | [4][5] |

| Molecular Formula | C₈H₈BrClF₃N | [3][4] |

| Molecular Weight | 290.51 g/mol | [3][4] |

| Canonical SMILES | CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | [3] |

| InChI Key | UTUYWZJPVLDHJJ-UHFFFAOYSA-N | [3] |

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a compound's behavior. The following properties are derived from in-silico calculations and should be confirmed by experimental data.

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 12.03 Ų | [4] |

| XLogP3 (Free Base) | 2.8 | [6] |

Experimental Determination of Critical Physicochemical Parameters

The following sections outline detailed, self-validating protocols for determining the essential physicochemical properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Melting Point Analysis for Purity and Identity

Expertise & Causality: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. For a hydrochloride salt, the melting point can also be accompanied by decomposition, which should be noted. This protocol uses the established capillary method.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its anticipated melting point for several hours. Finely powder the crystalline sample using a mortar and pestle to ensure uniform packing.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is critical for efficient and uniform heat transfer.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to approximate the melting range.

-

For the accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the span between these two temperatures. Note any signs of decomposition (e.g., color change, charring).

-

Validation: Repeat the measurement with two additional samples to ensure reproducibility. The results should be within a narrow margin (e.g., ±0.5 °C).

Solubility Profiling: A Cornerstone for Formulation

Expertise & Causality: Solubility is a critical parameter that directly influences a drug's bioavailability and the design of its dosage form. For a hydrochloride salt, aqueous solubility is expected to be higher than that of its free base, especially in acidic to neutral pH ranges. Determining solubility in various solvent systems (polar, nonpolar, protic, aprotic) provides a comprehensive profile for formulation, purification, and synthetic applications. The gravimetric method described here is a reliable and straightforward technique for generating quantitative data.[7]

Caption: Experimental workflow for gravimetric solubility determination.

Experimental Protocol: Gravimetric Solubility Determination

-

System Setup: Prepare vials containing an excess amount of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride. The presence of excess solid is the self-validating mechanism that ensures a saturated solution is achieved.

-

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired test solvent to each vial. A recommended solvent panel includes:

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4.

-

Polar Protic: Ethanol, Methanol.

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile.

-

Nonpolar: Dichloromethane (DCM).

-

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C for room temperature or 37 °C for physiological temperature). Allow the samples to equilibrate for at least 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry container.

-

Remove the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant aliquot. The experiment should be performed in triplicate for statistical validity.

pKa Determination: Understanding Ionization Behavior

Expertise & Causality: The acid dissociation constant (pKa) defines the strength of an acid. For the hydrochloride salt of an aniline derivative, the relevant pKa corresponds to the equilibrium between the protonated anilinium ion (BH+) and the neutral free base (B). This value is paramount as it dictates the compound's ionization state at different pH values. The ionization state profoundly impacts solubility, lipophilicity, and the ability to cross biological membranes—a key factor in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Caption: Interdependence of pKa and key drug development properties.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be minimized and recorded.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) and record the pH after each incremental addition of the titrant. The system should be allowed to stabilize after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the derivative of the titration curve, which provides a more precise endpoint.

-

Trustworthiness: The protocol's validity is ensured by the use of standardized titrants, calibrated electrodes, and running a blank titration on the solvent system to correct for any background effects.

Conclusion

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a synthetic intermediate with significant potential, owing to its unique combination of functional groups. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the necessary framework for its characterization. By employing the detailed, validated protocols for determining melting point, solubility, and pKa, researchers and drug development professionals can generate the reliable data required to unlock the full potential of this compound. This systematic approach ensures that subsequent synthetic, formulation, and biological studies are built on a solid foundation of fundamental chemical knowledge, ultimately accelerating the path from laboratory synthesis to innovative application.

References

-

4-BROMO-3-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE - precisionFDA. (n.d.). precisionFDA. Retrieved January 15, 2026, from [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2020). Environmental Science & Technology. Retrieved January 15, 2026, from [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2021). Crystal Growth & Design. Retrieved January 15, 2026, from [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Retrieved January 15, 2026, from [Link]

-

4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

4-bromo-3-(trifluoromethyl)aniline HCl salt | C7H6BrClF3N | CID 66745707 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 1215206-44-2 Cas No. | 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride | Matrix Scientific [matrixscientific.com]

- 6. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth methodology for the mass spectrometric analysis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, a compound of interest in pharmaceutical and agrochemical synthesis. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical experimental choices, from sample preparation to data interpretation. It is designed for researchers, scientists, and drug development professionals who require robust and reliable characterization of halogenated aromatic amines. The guide details optimized protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), including ionization technique selection, management of the hydrochloride salt form, and high-resolution mass analysis. Furthermore, it explores tandem mass spectrometry (MS/MS) for definitive structural elucidation, complete with predicted fragmentation pathways. The methodologies are presented to be self-validating, ensuring scientific integrity and trustworthiness in the generated data.

Introduction to the Analyte

4-Bromo-N-methyl-2-(trifluoromethyl)aniline is a halogenated and fluorinated aromatic amine. Such compounds are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The hydrochloride salt form is often used to improve the stability and solubility of the amine.

Accurate mass spectrometry (MS) is indispensable for confirming the identity, assessing the purity, and elucidating the structure of such synthetic intermediates.[2] The unique structural features of this molecule—the bromine atom, the trifluoromethyl group, and the basic N-methylaniline core—present specific challenges and opportunities in its mass spectrometric analysis, which this guide will address in detail.

Physicochemical Properties & Key Structural Features for MS Analysis

Understanding the molecule's structure is paramount to designing an effective analytical strategy. The key properties are summarized below.

| Property | Value | Source |

| Chemical Name | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride | [3][4] |

| CAS Number | 1215206-44-2 | [3][4][5] |

| Molecular Formula (HCl Salt) | C8H8BrClF3N | [3][5] |

| Molecular Weight (HCl Salt) | 290.51 g/mol | [3][5] |

| Molecular Formula (Free Base) | C8H7BrF3N | [6] |

| Monoisotopic Mass (Free Base) | 252.9714 u (for 79Br) | Calculated |

The Bromine Isotopic Signature

A defining characteristic for the mass spectrometric identification of this compound is the presence of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively).[7] This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as two peaks of almost equal intensity separated by approximately 2 Daltons (the "M" and "M+2" peaks).[7] This signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte and its fragments.

The Basic Nitrogen Center

The N-methylaniline structure contains a secondary amine, which is a basic site. This makes the molecule an ideal candidate for protonation in an acidic environment. This feature is central to the choice of ionization method, as the molecule will readily form a protonated species, [M+H]+, which is easily detected in positive-ion mode mass spectrometry.

The Trifluoromethyl Group

The -CF3 group is a strongly electron-withdrawing substituent that influences the molecule's chemical properties and its fragmentation behavior under tandem mass spectrometry (MS/MS) conditions.

Core Principles & Method Selection

The selection of the right analytical technique is driven by the physicochemical properties of the analyte.

Rationale for Ionization Technique Selection

For a polar, thermally labile, and readily ionizable molecule like 4-Bromo-N-methyl-2-(trifluoromethyl)aniline, Electrospray Ionization (ESI) is the superior choice.[8][9]

-

Expertise & Causality: ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[10][11] Given that our analyte is a basic amine, it can be easily protonated in an acidic solution (e.g., by adding formic acid to the mobile phase) to form the [M+H]+ ion. This makes it highly amenable to positive-mode ESI, yielding a strong molecular ion signal that is crucial for identification and quantification.

-

Alternative Techniques:

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds and involves gas-phase chemical reactions to create ions.[10][12] ESI is more direct and typically more sensitive for an already basic, polar molecule like this.

-

Electron Impact (EI): This is a "hard" ionization technique requiring a volatile sample and often causing extensive fragmentation, which can lead to the absence of a clear molecular ion peak.[10][11] It is incompatible with LC and unsuitable for this non-volatile salt.

-

The Imperative of High-Resolution Mass Spectrometry (HRMS)

Employing high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provides significant advantages for pharmaceutical analysis.[13][14]

-

Trustworthiness through Accuracy: HRMS instruments provide high mass accuracy measurements (typically ≤5 ppm).[15] This allows for the unequivocal determination of the elemental formula of the molecular ion and its fragments, providing a much higher degree of confidence in the compound's identity compared to low-resolution instruments.[15][16] This is critical for distinguishing the target compound from potential isobaric impurities.

Comprehensive Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for accurate analysis. The following sections detail a validated, step-by-step approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information | Semantic Scholar [semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. 1215206-44-2 Cas No. | 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [precision.fda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. as.uky.edu [as.uky.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. mdpi.com [mdpi.com]

- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pharmafocuseurope.com [pharmafocuseurope.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Abstract

Introduction: The Analytical Imperative

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a substituted aromatic amine that serves as a valuable intermediate in various synthetic pathways. Its structure combines a trifluoromethyl group, a bromine atom, and a secondary N-methyl amine, which is salified as a hydrochloride. Each of these functional groups imparts unique electronic and steric properties, making the molecule a versatile building block.

For chemists and drug development professionals, confirming the identity, purity, and structural integrity of such intermediates is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. This guide explains the causality behind experimental choices and provides a robust framework for analyzing the IR spectrum of this specific, multi-functionalized compound.

Molecular Structure and Vibrational Predictions

To accurately interpret an IR spectrum, one must first understand the molecule's structure and predict where its constituent parts will absorb infrared radiation.

Caption: Molecular structure of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride.

The key functional groups and their expected vibrational regions are:

-

N-H⁺ Stretch (Secondary Amine Salt): The protonation of the secondary amine to form the hydrochloride salt is the most significant feature. The N-H⁺ bond will produce a very broad and strong absorption, typically centered in the 2400-2800 cm⁻¹ range.[1][2] This broadening is a classic indicator of hydrogen bonding between the ammonium cation and the chloride anion.[1][2]

-

Aromatic C-H Stretch: Vibrations of the C-H bonds on the benzene ring will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[3][4]

-

Aliphatic C-H Stretch: The methyl (CH₃) group attached to the nitrogen will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.[5] These may be partially obscured by the broad N-H⁺ absorption.

-

Aromatic Overtones: Weak combination and overtone bands, often called "benzene fingers," are expected in the 2000-1650 cm⁻¹ region.[4][6] The pattern of these weak bands can be diagnostic of the ring's substitution pattern.[6]

-

N-H⁺ Bend: The bending vibration of the N-H⁺ group is expected to appear in the 1550-1620 cm⁻¹ region.

-

Aromatic C=C Stretch: The benzene ring itself has characteristic in-ring carbon-carbon stretching vibrations, which typically appear as a pair of sharp bands near 1600 cm⁻¹ and 1475-1500 cm⁻¹.[3][4]

-

Trifluoromethyl (CF₃) Group Stretches: The C-F bonds in the CF₃ group produce very strong and characteristic absorptions. The asymmetric C-F stretching mode is typically found at higher wavenumbers (around 1180 cm⁻¹), while the symmetric stretch is at a lower frequency (around 1100 cm⁻¹).[7][8][9] Furthermore, a strong C-CF₃ stretching mode is often observed around 1330 cm⁻¹.[10]

-

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Aryl-N) is expected in the 1335-1250 cm⁻¹ range.[11][12]

-

C-H Bends (Out-of-Plane): The out-of-plane C-H bending vibrations ("wags") are highly diagnostic of the benzene ring's substitution pattern.[13][14] For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 830-780 cm⁻¹ region.[3]

-

C-Br Stretch: The vibration of the carbon-bromine bond is found at lower wavenumbers, typically in the 690-515 cm⁻¹ region.[15][16]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The protocol described below is designed to be a self-validating system, ensuring data integrity and reproducibility.

Caption: Experimental workflow for FTIR analysis.

Sample Preparation: The Critical First Step

For a crystalline solid like an amine hydrochloride, two methods are prevalent: Potassium Chloride (KCl) pellets and Attenuated Total Reflectance (ATR).

-

Expertise & Causality: While Potassium Bromide (KBr) is common for IR pellets, it must be avoided for hydrochloride salts. The chloride ion (Cl⁻) in the sample can exchange with the bromide ion (Br⁻) in the KBr matrix under pressure, leading to spectral artifacts.[17] Therefore, Potassium Chloride (KCl) , which shares the same anion, is the required matrix material.[17]

Protocol 1: KCl Pellet Method

-

Drying: Gently dry the 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride sample and the spectroscopic grade KCl powder in an oven at 100°C for at least two hours to remove any adsorbed water, which shows a strong, broad absorption around 3400 cm⁻¹.[18][19]

-

Grinding: In an agate mortar and pestle, thoroughly grind approximately 1 mg of the sample with 100-150 mg of the dried KCl.[19] The goal is to reduce sample particle size to below the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect).[20]

-

Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[20]

-

Analysis: Immediately place the pellet in the spectrometer's sample holder for analysis to prevent re-adsorption of atmospheric moisture.

Protocol 2: Attenuated Total Reflectance (ATR) Method

-

Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[21] This method is faster and often requires less sample preparation than pellets.

Instrumentation and Parameters

-

Instrument: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is chosen as it provides an excellent balance between resolving key spectral features and maintaining a high signal-to-noise ratio for this type of organic solid.

-

Scans: Co-adding 32 scans is recommended to improve the signal-to-noise ratio.

Predicted Spectrum: Analysis and Interpretation

Based on the vibrational principles discussed in Section 2.0, we can construct a predicted IR spectrum and assign the key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Grounding |

| ~3050 | Medium, Sharp | Aromatic C-H Stretch | Characteristic for C-H bonds on a benzene ring.[3][4] |

| ~2970 | Medium-Weak | Aliphatic C-H Stretch | Asymmetric/symmetric stretches of the N-CH₃ group.[5] |

| 2400-2800 | Strong, Very Broad | N-H⁺ Stretch | Hallmark of a secondary amine salt, broadened by strong hydrogen bonding with the Cl⁻ counter-ion.[1][2] |

| ~1605 | Medium, Sharp | Aromatic C=C Stretch | In-ring skeletal vibration of the benzene nucleus.[3][4] |

| ~1570 | Medium-Strong | N-H⁺ Bend | Bending motion of the protonated amine group. |

| ~1485 | Medium, Sharp | Aromatic C=C Stretch | Second characteristic in-ring skeletal vibration.[3][4] |

| ~1330 | Strong | C-CF₃ Stretch | A known characteristic and strong vibration for trifluoromethyl-substituted benzenes.[10] |

| ~1280 | Strong | Aryl C-N Stretch | Typical region for C-N stretching in aromatic amines.[12] |

| ~1180 & ~1100 | Very Strong | Asymmetric & Symmetric C-F Stretches | The intense C-F stretching modes are a dominant feature of any trifluoromethyl-containing compound.[7][8][9] |

| ~810 | Strong, Sharp | Aromatic C-H Out-of-Plane Bend | Diagnostic for a 1,2,4-trisubstituted benzene ring.[3][13] |

| ~580 | Medium-Weak | C-Br Stretch | Expected in the lower frequency "fingerprint" region.[15][16] |

Conclusion

The infrared spectrum of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is predicted to be rich in information, with several highly characteristic absorption bands. The most definitive features for structural confirmation are the very broad N-H⁺ stretch between 2400-2800 cm⁻¹, the series of very strong C-F stretching bands between 1330-1100 cm⁻¹, and the sharp out-of-plane C-H bending mode around 810 cm⁻¹ confirming the 1,2,4-trisubstitution pattern. By following the rigorous experimental protocol outlined, a researcher can confidently acquire a high-fidelity spectrum and use the detailed interpretation provided in this guide to verify the structure and identity of this important chemical intermediate. This systematic approach, grounded in established spectroscopic principles, exemplifies a trustworthy and expert-driven methodology for the analytical characterization of novel compounds.

References

- Yadav, P., & Singh, S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(3), 483-492.

- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(1), 22-27.

- Even, M. A., Lee, S.-H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.

- St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

- Spectra Analysis Instruments, Inc. (n.d.).

- Downs, A. J., & Ebsworth, E. A. V. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393–400.

- Even, M. A., Lee, S.-H., Wang, J., & Chen, Z. (2006).

- Even, M. A., Lee, S.-H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy.

- Smith, B. C. (2016).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Bellanato, J., & Galvez, E. (1961). Hydrogen bonding in the amine hydrohalides. II.

- JASCO Global. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods.

- University of California, Davis. (n.d.).

- Bellanato, J., & Galvez, E. (1961). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 39(12), 2516–2524.

- OpenStax. (2023).

- Scribd. (n.d.).

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.

- ChemicalBook. (n.d.). N-Methylaniline(100-61-8) IR Spectrum.

- ResearchG

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. (n.d.).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- ChemicalBook. (n.d.). 4-Methylaniline hydrochloride(540-23-8)IR1.

- National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-.

- National Institutes of Health. (n.d.). N-Methylaniline.

- Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline....

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline 97%.

- ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) IR Spectrum.

- PubChemLite. (n.d.). 4-bromo-2-(trifluoromethyl)aniline (C7H5BrF3N).

- Michigan St

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectra-analysis.com [spectra-analysis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jasco-global.com [jasco-global.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

"solubility of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride in organic solvents"

An In-depth Technical Guide on the Solubility of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, a compound of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative data, this document establishes a foundational understanding based on its physicochemical properties and the behavior of structurally related molecules. It further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, equipping researchers, scientists, and drug development professionals with the necessary tools and theoretical insights for its effective application.

Introduction: The Imperative of Solubility Data

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a halogenated and N-alkylated aniline derivative whose utility in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals is of growing importance.[1] The trifluoromethyl group often enhances metabolic stability and bioavailability in drug candidates, while the bromo-substituent provides a reactive handle for further molecular elaboration.[2] The hydrochloride salt form is typically employed to improve the solubility and stability of the parent amine.[1]

Understanding the solubility of this compound in organic solvents is not merely an academic exercise; it is a critical parameter that dictates the efficiency and viability of numerous processes in drug development and chemical manufacturing.[3][4] Key applications that are critically dependent on solubility data include:

-

Reaction Kinetics and Optimization: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

-

Purification and Crystallization: The selection of appropriate solvent systems for crystallization, a primary method for purifying APIs, is entirely dependent on differential solubility at varying temperatures.[5]

-

Formulation Development: For liquid dosage forms, the API must remain dissolved at the desired concentration throughout the product's shelf life.[6]

-

Predictive Modeling: Solubility data in various solvents can be used to build predictive models for the compound's behavior in more complex biological systems.[7]

Given the current scarcity of published quantitative solubility data for this specific hydrochloride salt, this guide provides a robust framework for both predicting its behavior and determining its solubility experimentally.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is the primary determinant of its interactions with various solvents. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride | [1] |

| CAS Number | 1215206-44-2 | [1][8] |

| Molecular Formula | C₈H₈BrClF₃N | [1][9] |

| Molecular Weight | 290.51 g/mol | [1] |

| Canonical SMILES | CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl | [1] |

The solubility of this compound is a complex interplay of its constituent functional groups:

-

Aromatic Ring, Bromo, and Trifluoromethyl Groups: These bulky, non-polar moieties contribute to the molecule's lipophilicity, suggesting a preference for non-polar or moderately polar aprotic solvents. The highly electronegative trifluoromethyl group can also participate in dipole-dipole interactions.

-

N-methylaniline Moiety: The secondary amine group introduces polarity and the capacity for hydrogen bonding.

-

Hydrochloride Salt: This ionic component dramatically increases the polarity of the molecule. The dissociation of the salt into a protonated aniline and a chloride ion is favored in polar protic solvents that can effectively solvate both ions.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

High Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can effectively solvate both the chloride anion and the protonated amine through hydrogen bonding and ion-dipole interactions.

-

Moderate to High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. While lacking a hydroxyl group for hydrogen bond donation to the chloride ion, their high dipole moments can still effectively solvate the ionic species.

-

Low Expected Solubility: In non-polar solvents like hexanes, toluene, and diethyl ether. These solvents lack the polarity required to overcome the lattice energy of the ionic salt and effectively solvate the resulting ions.

Theoretical Framework: The Energetics of Dissolution

The process of dissolving a crystalline solid like 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride in a solvent is governed by a thermodynamic balance between two key energy contributions: the lattice energy of the crystal and the solvation energy of the individual ions.

-

Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic crystal lattice and separate the protonated aniline cations and chloride anions. This is an endothermic process.

-

Solvation Energy (ΔH_solvation): This is the energy released when the separated ions are surrounded and stabilized by solvent molecules. This is an exothermic process.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. The diagram below illustrates the key intermolecular forces at play.

Caption: Intermolecular forces in the dissolution of an amine hydrochloride salt.

Standardized Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following section details a robust and reliable protocol based on the isothermal "shake flask" method, which is a gold standard for solubility measurement.[5][10] The subsequent quantification will be performed gravimetrically, a direct and straightforward analytical technique.[11]

Materials and Equipment

-

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (API)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric pipettes and flasks

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Glass syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Experimental Workflow

The workflow for determining solubility is depicted in the diagram below.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The attainment of equilibrium can be confirmed by measuring the concentration at different time points until it remains constant.[10]

-

Sample Collection and Filtration: After equilibration, remove the vial from the shaker and allow any undissolved solids to settle. Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent) to remove any remaining microscopic particles.[3] This step is critical to avoid overestimation of solubility.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature below the boiling point of the solvent and the melting point of the API to evaporate the solvent completely. Continue drying until a constant weight is achieved.

-

Calculation: Once cooled to room temperature in a desiccator, weigh the dish containing the dried solute. The mass of the dissolved API can be determined by subtraction.

Data Interpretation and Reporting

The solubility (S) is typically expressed in units of mg/mL or g/L. It is calculated using the following formula:

S (mg/mL) = (Mass of dried solute in mg) / (Volume of the filtered aliquot in mL)

When reporting solubility data, it is imperative to include the following details for reproducibility and context:

-

The specific solvent used.

-

The temperature at which the measurement was conducted.

-

The equilibration time.

-

The analytical method used for quantification (in this case, gravimetric analysis).

-

The number of replicates and the standard deviation.

Conclusion

For any application requiring precise concentration data, experimental determination is essential. The isothermal shake-flask method coupled with gravimetric analysis, as detailed in this guide, provides a reliable and accessible means to generate this critical information. By following this standardized protocol, researchers and developers can ensure the generation of high-quality, reproducible data, thereby facilitating more efficient process development, formulation, and synthesis involving this important chemical intermediate.

References

- An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9e6EwiFgLMUcL_BPG34g2U3v51YJpM8OxcfEJ8I-0E__PFrwDqVJJj5p9qiA3_HFkxPdSGQkgI0Kx6HU_agQIt_RSXUd8t0BJw0zja7xk6pUc8adTm41QX26D8Rc8m1L0kYVqO7BaK9AjMl2L7uRDKL9ywnLN4UIYZBAMk28p47_PfwVb8XnaLJk_01VHuH8hwYHi73S89dP9iSM4Ut2aNtMP8z5m4_dtTbc1wnzwjOe4BDELLr6QEhvtB1yUjG7Doot]

- 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride | 1215206-44-2. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTV9oThsXOAbQB_V4gzd9KkWMQzDMi8YCC_YNpj7NxfnGe08QWhPoggjSuhaG13fHnAoqix96Nz7GaQ6ou0ZkfTHTf_bGoiNVKSPDBmzZZ17s25VEDH-aEy7jO3y_Camao1hXl]

- The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnm1aGuCLbQ3CJUuXcvgI8aOC9HKfwog1qAQdlv5-1PYvV_ZN6iIK0hXJBCsN5xgpTyfr-08kMiDiHRvuggzl5FhcuUcXK01KgBplhyXbl2vupXS-953DydtXCsu_rtOd3bVF5Q3mIQYZtS-Fb5KwXANX8RGdK4Os9fM3Z9CtF1Ff9cMJk1b9LjkR-VoLnMToMGEHwywa6-zJOhdAF61Evt8IoEN6E7aoHsQ==]

- 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7375]

- 4-trifluoromethyl aniline. ChemBK. [URL: https://www.chembk.com/en/chem/4-trifluoromethyl%20aniline]

- Annex 4. World Health Organization (WHO). [URL: https://www.who.int/medicines/publications/pharmacopoeia/Guidance-on-BCS-API-solubility-studies-QAS18_740_rev1.pdf]

- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67960]

- 4-(Trifluoromethyl)aniline. Chem-Impex. [URL: https://www.chemimpex.com/products/4-trifluoromethyl-aniline-cas-455-14-1]

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538189/]

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [URL: https://www.pharmacyjournal.net/archives/2023/vol9issue1/PartA/9-1-1-689.pdf]

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2y7r2u2z]

- solubility experimental methods.pptx. Slideshare. [URL: https://www.slideshare.net/slideshow/solubility-experimental-methodspptx/251347648]

- 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride. Matrix Scientific. [URL: https://www.

- 4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02738222_EN.htm]

- Prediction of solubility of drugs and other compounds in organic solvents. [URL: https://pubmed.ncbi.nlm.nih.gov/20658145/]

- 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/485539]

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00713]

- Predicting drug solubility in organic solvents mixtures. Unipd. [URL: https://tesi.cab.unipd.it/70860/1/Predicting_drug_solubility_in_organic_solvents_mixtures.pdf]

- MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/144463/Vermeire_Predicting%20solubility.pdf]

- 1215206-44-2, 4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl Formula. ECHEMI. [URL: https://www.echemi.com/products/cb02738222.html]

- Solubility of 4-bromo aniline in solvents? r/chemhelp. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/l63i9t/solubility_of_4bromo_aniline_in_solvents/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Prediction of solubility of drugs and other compounds in organic solvents. | Semantic Scholar [semanticscholar.org]

- 8. 1215206-44-2 Cas No. | 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride | Matrix Scientific [matrixscientific.com]

- 9. echemi.com [echemi.com]

- 10. who.int [who.int]

- 11. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS No: 1215206-44-2), a key intermediate in pharmaceutical and agrochemical research. By synthesizing data from analogous compounds and established principles of chemical stability, this document offers field-proven insights to ensure the integrity and longevity of this critical research material.

Physicochemical Properties and Structural Attributes

Understanding the inherent chemical nature of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is fundamental to predicting its stability. The molecule's structure, characterized by a brominated and trifluoromethylated aniline core, dictates its reactivity and susceptibility to degradation.

The hydrochloride salt form is intentionally designed to enhance the compound's stability and improve its solubility in comparison to the free base.[1] Amine salts are generally more stable and less prone to oxidation than their free-base counterparts.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1215206-44-2 | [2][3] |

| Molecular Formula | C₈H₈BrClF₃N | [1][3] |

| Molecular Weight | 290.51 g/mol | [1] |

| Appearance | White to off-white or slightly yellow crystalline solid (inferred) | [4] |

| Hazard | Irritant | [2] |

Critical Factors Influencing Stability

The stability of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is not absolute and is influenced by several environmental factors. Based on the behavior of analogous aniline hydrochloride compounds, the following are key considerations for maintaining its purity and integrity.

Hygroscopicity

Aniline hydrochloride and its derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere.[5][6] This absorbed water can act as a medium for hydrolytic degradation or facilitate other deleterious reactions. The presence of moisture can also lead to the physical degradation of the crystalline solid, causing it to become gummy or liquid.

Sensitivity to Light and Air (Oxidation)

Exposure to light and atmospheric oxygen is a significant threat to the stability of many aniline derivatives, which can lead to discoloration (typically turning yellow or brown) due to the formation of oxidized impurities.[4][5][7] This oxidative degradation is a common pathway for aromatic amines and can compromise the purity of the material.

Thermal Stress

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and acid chlorides should be strictly avoided.[4][9] Aniline hydrochlorides can react violently with strong oxidants, creating a fire and explosion hazard.[5][7]

Recommended Storage and Handling Protocols

To mitigate the risks outlined above and ensure the long-term viability of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, the following storage and handling protocols are recommended. These are self-validating systems designed to preserve the compound's chemical integrity.

Primary Storage Conditions

-

Container: Store in a tightly sealed, airtight container to prevent moisture ingress and exposure to atmospheric oxygen. The use of containers with inert gas (e.g., argon or nitrogen) backfill is highly recommended for long-term storage.

-

Temperature: For long-term storage, refrigeration at 2-8°C is advisable.[4] This minimizes the rate of potential degradation reactions. For routine short-term use, storage in a cool, dry, and well-ventilated area away from heat sources is sufficient.

-

Light: Protect from light by using an amber or opaque container and storing it in a dark location, such as a cabinet.[4]

Handling Procedures

-

Atmosphere: Whenever possible, handle the compound in a controlled, dry atmosphere, such as a glove box or under a stream of inert gas, to minimize exposure to moisture and air.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container immediately after dispensing.

-

Personal Protective Equipment (PPE): Due to its classification as an irritant, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.[2]

The following diagram illustrates the ideal workflow for handling and storing the compound to maintain its integrity.

Caption: Potential degradation pathways under stress conditions.

Analytical Methodologies for Stability Assessment

To ensure the quality and purity of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride, robust analytical methods are required. These methods are essential for initial quality control and for ongoing stability studies.

Purity Assessment: HPLC and GC-MS

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and detecting potential impurities. [10]

-

HPLC: This is a versatile method suitable for non-volatile compounds and offers excellent quantitative precision, making it ideal for routine quality control and stability-indicating assays. [10]* GC-MS: This technique provides high separation efficiency for volatile and semi-volatile impurities and offers definitive identification through mass spectral data, which is invaluable for identifying unknown degradation products. [10] Table 2: Comparison of Primary Analytical Techniques

| Technique | Advantages | Considerations |

| HPLC | - Excellent for quantitative analysis- Suitable for non-volatile and thermally labile compounds- Robust and precise for routine QC | - Requires selection of appropriate column and mobile phase- May not fully resolve all volatile impurities |

| GC-MS | - Superior separation of volatile impurities- Provides structural information for impurity identification- High sensitivity | - Compound must be thermally stable and volatile (or be derivatized)- The hydrochloride salt may require conversion to the free base for analysis |

Experimental Protocol: Forced Degradation Study Workflow

A forced degradation study is a systematic way to identify the likely degradation products and validate the stability-indicating power of the analytical methods. [11][12] Step 1: Sample Preparation Prepare stock solutions of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).

Step 2: Application of Stress Conditions Subject the sample solutions to the following conditions in parallel:

-

Acid Hydrolysis: Treat with 1 M HCl at an elevated temperature (e.g., 75°C) for a defined period (e.g., 2-8 hours). [12]* Base Hydrolysis: Treat with 1 M NaOH at an elevated temperature (e.g., 75°C) for a defined period (e.g., 2-8 hours). [12]* Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for 24 hours. [12]* Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 75°C) for 24 hours. [12]* Photolytic Degradation: Expose a solid sample and a solution sample to UV radiation for a defined period. [12] Step 3: Sample Analysis Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Step 4: Data Evaluation

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify any new peaks (degradation products).

-

Ensure the analytical method can separate the parent peak from all degradation product peaks.

-

If necessary, use LC-MS to identify the structure of the major degradation products.

This systematic approach provides a comprehensive understanding of the compound's intrinsic stability and ensures that the analytical methods used for quality control are fit for purpose.

Conclusion

The stability of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is paramount for its effective use in research and development. As a hygroscopic compound sensitive to light and air, stringent storage and handling protocols are necessary. By storing the material in a tightly sealed, opaque container under refrigerated and inert conditions, its shelf life can be maximized. Potential degradation pathways include oxidation, dehalogenation, and thermal cleavage. The implementation of robust analytical methods, such as HPLC and GC-MS, coupled with a systematic approach to forced degradation studies, provides the necessary framework for ensuring the continued purity and integrity of this valuable chemical intermediate.

References

- ICSC 1013 - ANILINE HYDROCHLORIDE. (2001, March). Inchem.org.

- ANILINE HYDROCHLORIDE.

- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. (n.d.). Benchchem.

- Aniline hydrochloride, 99%. (n.d.). Fisher Scientific.

- 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride | 2758003-18-6. (n.d.). Benchchem.

- Aniline Hydrochloride. (n.d.).

- 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride. (n.d.).

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Forced Degradation Studies for Biopharmaceuticals. (n.d.).

- Aniline hydrochloride | 142-04-1. (2025, August 20). ChemicalBook.

- Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- 1215206-44-2, 4-Bromo-N-methyl-2-(trifluoromethyl)aniline HCl Formula. (n.d.). ECHEMI.

- Visible Light‐Promoted Mono‐Bromination of Aniline Derivatives and Nitrogen‐Containing Heterocyclic Compounds via Electron Donor‐Acceptor Complex. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

- 4-BROMO-3-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE. (n.d.). precisionFDA.

- 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3. (n.d.). Sigma-Aldrich.

- Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (n.d.). SciELO Colombia.

- 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride | 1215206-44-2. (n.d.). Benchchem.

- The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide. (n.d.). Benchchem.

- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.).

- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960. (n.d.). PubChem.

- Amines. (n.d.). NCERT.

- Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.).

- Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1215206-44-2 Cas No. | 4-Bromo-N-methyl-2-(trifluoromethyl)-aniline hydrochloride | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 6. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. ANILINE HYDROCHLORIDE [training.itcilo.org]

- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.org.co [scielo.org.co]

An In-depth Technical Guide to 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS Number: 1215206-44-2) for Research and Development

A Senior Application Scientist’s Perspective on a Versatile Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS No. 1215206-44-2), a fluorinated aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development. It will delve into the known physicochemical properties, safety and handling protocols, and its role as a building block in the creation of potentially bioactive compounds. The guide will emphasize the rationale behind its use in synthetic chemistry, particularly how its structural features contribute to the pharmacokinetic profiles of target molecules.

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (CF3), in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate the basicity of nearby functional groups. 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride emerges as a key intermediate, offering a unique combination of reactive sites and strategically positioned functional groups that are advantageous for the synthesis of novel therapeutic agents.

This guide will provide a detailed examination of this compound, moving beyond a simple recitation of data to offer insights into its practical application and the chemical logic that makes it a valuable tool for the discerning synthetic chemist.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in any synthetic protocol. The following table summarizes the key characteristics of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride.

| Property | Value | Source |

| CAS Number | 1215206-44-2 | [1] |

| Molecular Formula | C8H8BrClF3N | [1] |

| Molecular Weight | 290.51 g/mol | |

| IUPAC Name | 4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |

| Appearance | Not specified, likely a solid | |

| Solubility | High solubility noted in some contexts | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

The presence of both a bromine atom and a trifluoromethyl group on the aniline ring provides multiple avenues for synthetic modification, a topic that will be explored in subsequent sections.

Core Applications in Synthetic Chemistry: A Building Block for Innovation

While specific, large-scale applications of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride are not extensively documented in publicly available literature, its primary role is that of a chemical intermediate. Its value lies in its potential to be elaborated into more complex molecules with desired biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery.

The general utility of this and structurally similar compounds involves leveraging its reactive sites for the construction of larger molecular frameworks. This can include:

-

Palladium-catalyzed cross-coupling reactions: The bromine atom is a versatile handle for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents.

-

Nucleophilic aromatic substitution: While less common for bromoarenes, under specific conditions, the bromine can be displaced by strong nucleophiles.

-

Modification of the amino group: The secondary amine can be acylated, alkylated, or used in other transformations to build out the molecular structure.

The strategic placement of the trifluoromethyl group ortho to the amine can influence the reactivity and conformation of the final products, a key consideration in rational drug design.

Safety and Handling: A Protocol for Prudent Laboratory Practice

As with any chemical intermediate, a rigorous adherence to safety protocols is paramount. The toxicological properties of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride have not been fully investigated, and therefore, it should be handled with caution.

Hazard Identification

Based on available Safety Data Sheet (SDS) information, this compound is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to the mucous membranes and upper respiratory tract.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate footwear.

Engineering Controls

All work with this compound should be conducted in a well-ventilated chemical fume hood.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound is incompatible with strong oxidizing agents.

Experimental Workflow: A Generalized Synthetic Application

Caption: Generalized workflow for a Suzuki coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, for example, potassium carbonate (2.0-3.0 eq).

-

Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) under an inert atmosphere and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion: A Promising Intermediate for Future Discoveries

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride represents a strategically designed chemical intermediate with significant potential in medicinal chemistry and materials science. Its combination of a reactive bromine handle, a modifiable amino group, and the beneficial physicochemical properties imparted by the trifluoromethyl group make it a valuable starting point for the synthesis of novel and complex molecules. While its full potential is yet to be realized in publicly documented, commercially available end-products, its role as a versatile building block for research and development is clear. As the quest for new therapeutics continues, the demand for well-designed, fluorinated intermediates like this one will undoubtedly grow.

References

Sources

"historical development of trifluoromethylated aniline synthesis"

An In-Depth Technical Guide to the Historical Development of Trifluoromethylated Aniline Synthesis

Abstract

The trifluoromethyl group (–CF3) is a cornerstone of modern medicinal and agricultural chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability to organic molecules. Among CF3-containing scaffolds, trifluoromethylated anilines are particularly valuable as versatile building blocks for a vast array of pharmaceuticals and advanced materials. However, the synthesis of these compounds has been a long-standing challenge due to the inherent stability of the C-F bond and the electronic properties of the CF3 group. This guide provides a comprehensive overview of the historical evolution of synthetic strategies for accessing trifluoromethylated anilines, tracing the progression from harsh, multi-step classical methods to the sophisticated, mild, and highly efficient catalytic protocols of the modern era. We will explore the causality behind key experimental advancements, provide detailed protocols for seminal transformations, and offer insights into the mechanistic underpinnings that have driven this field forward.

Introduction: The Challenge and Imperative of Trifluoromethylation

The journey to synthesize trifluoromethylated anilines is a story of overcoming significant chemical hurdles. Early chemists were faced with a dual challenge: the lack of effective reagents to deliver the CF3 moiety and the difficulty of performing selective reactions on the aniline core without unwanted side reactions like oxidation or N-functionalization. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making classical electrophilic aromatic substitution difficult, while also influencing the reactivity of the amine functionality. This guide charts the path of innovation, from indirect, foundational methods to the game-changing introduction of transition metal and photoredox catalysis.

Early Strategies: Indirect and Foundational Syntheses

The first successful routes to trifluoromethylated anilines did not involve direct installation of the CF3 group onto an aniline ring. Instead, they relied on a "functional group interconversion" strategy, where the aniline moiety was formed at a late stage from a pre-trifluoromethylated precursor.

The Nitroarene Reduction Pathway

One of the most established early methods involves the nitration of a commercially available trifluoromethylated benzene, followed by the chemical reduction of the resulting nitro group to an amine. This multi-step process, while reliable, often requires harsh conditions for the initial nitration (e.g., strong mixed acids) and potent reducing agents.

The core logic is sound: the CF3 group is a meta-director in electrophilic aromatic substitution. Therefore, nitration of trifluoromethylbenzene yields m-nitrobenzotrifluoride, which can then be reduced to form m-(trifluoromethyl)aniline.[1]

Causality Behind Experimental Choices:

-

Nitration First: The C-CF3 bond is robust and can withstand the harsh, acidic conditions of nitration. In contrast, the amino group of aniline would be protonated and oxidized under these conditions.

-

Reduction Last: A wide variety of reduction methods (e.g., catalytic hydrogenation with Raney Ni, Fe/HCl, SnCl2) are available that are tolerant of the CF3 group, making this a reliable final step.[1]

The primary limitations of this pathway are its multi-step nature and the regiochemical constraints imposed by the directing effect of the CF3 group, making isomers other than the meta-product difficult to access directly.

Halogen Exchange (HALEX) and Ammonolysis

Another classical approach involves creating the trifluoromethyl group from a trichloromethyl precursor via a halogen exchange (HALEX) reaction, typically using reagents like SbF3 or anhydrous HF under high pressure and temperature. The resulting benzotrifluoride, often bearing other halo-substituents, could then be subjected to ammonolysis to introduce the amine. For instance, p-chlorobenzotrifluoride can be reacted with ammonia under high temperature and pressure, often with a copper catalyst, to produce 4-(trifluoromethyl)aniline.[2]

Limitations:

-

Harsh Conditions: These reactions require specialized high-pressure equipment and involve corrosive and toxic reagents.

-

Limited Scope: The substrate scope is often limited to robust molecules that can survive the harsh conditions, and functional group tolerance is poor.[2]

Caption: Evolution of synthetic strategies for trifluoromethylated anilines.

The Transition Metal Revolution: Catalyzing a New Era

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal-catalyzed reactions. These methods offered pathways to construct C-N and C-CF3 bonds with unprecedented efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Transformations

Copper catalysis has proven to be a workhorse in fluorine chemistry.[3]

-